
1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide
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Overview
Description
1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a methyl group and a propan-2-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide typically involves the hydroperoxidation of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-ene. This reaction can be carried out using hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding alcohols or ketones.
Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a stabilizer in polymerization processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential biological effects. The pathways involved in these interactions are complex and depend on the specific cellular context.
Comparison with Similar Compounds
- 1-Methyl-4-(propan-2-yl)cyclohex-1-ene
- Cyclohexene, 1-methyl-4-(1-methylethylidene)-
- (Z)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene
Comparison: 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide is unique due to the presence of the hydroperoxide group, which imparts distinct reactivity and potential applications compared to its analogs. The hydroperoxide group allows for specific oxidation and reduction reactions that are not possible with the other similar compounds listed above.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of this hydroperoxide likely involves cyclization of precursor alkenes followed by controlled oxidation. For example, analogous cyclohexene derivatives are synthesized via Diels-Alder reactions or acid-catalyzed cyclization . Oxidation steps require precise temperature control to avoid overoxidation or decomposition. Reaction optimization (e.g., solvent polarity, peroxide initiators) can be guided by process control frameworks in chemical engineering, such as real-time monitoring of reaction intermediates .
Q. How can researchers safely handle and store this compound given its peroxide functionality?
- Methodological Answer : Peroxide-forming compounds like this hydroperoxide require inert atmospheres (e.g., nitrogen) and storage in opaque containers at low temperatures (<4°C) to minimize radical-initiated decomposition . Regular testing for peroxide concentration via iodometric titration or FTIR is recommended. Safety protocols should align with guidelines for benzyl alcohol derivatives, which emphasize ventilation and explosion-proof equipment .
Q. What spectroscopic techniques are most effective for characterizing its structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the cyclohexene backbone and hydroperoxide group. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared (FTIR) identifies O-O stretching (~800–900 cm⁻¹). Purity assessment via HPLC with UV detection (λ ~210 nm) is recommended, referencing methods for related cyclohexenyl compounds .
Advanced Research Questions
Q. What computational models predict the stability of this hydroperoxide under varying thermal and photolytic conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations can model bond dissociation energies (BDEs) of the O-O bond to predict thermal decomposition pathways. Time-dependent DFT (TD-DFT) evaluates photolytic degradation by analyzing excited-state transitions. These models should incorporate solvent effects (e.g., polarizable continuum models) and compare results with experimental DSC/TGA data .
Q. How do steric and electronic effects influence its reactivity in radical-mediated reactions?
- Methodological Answer : Electron paramagnetic resonance (EPR) studies with spin-trapping agents (e.g., TEMPO) can identify radical intermediates. Substituent effects are quantified via Hammett plots using para-substituted analogs. For example, the isopropylidene group may sterically hinder peroxide decomposition, while electron-withdrawing groups stabilize radical intermediates .
Q. What analytical strategies resolve contradictions in reported decomposition products across studies?
- Methodological Answer : Discrepancies often arise from differences in detection limits or environmental conditions. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatile product identification. Comparative studies should standardize parameters (e.g., pH, light exposure) and use multivariate analysis to isolate contributing factors .
Q. How can heterogeneous catalysts improve selectivity in hydroperoxide-mediated oxidations?
- Methodological Answer : Metal-organic frameworks (MOFs) or mesoporous silica with immobilized transition metals (e.g., Mn, Fe) enhance regioselectivity by confining reactive intermediates. Kinetic studies under flow conditions (e.g., microreactors) optimize catalyst turnover, referencing membrane separation technologies for product isolation .
Properties
CAS No. |
3330-45-8 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-hydroperoxy-3-methyl-6-propan-2-ylidenecyclohexene |
InChI |
InChI=1S/C10H16O2/c1-8(2)9-4-6-10(3,12-11)7-5-9/h4,6,11H,5,7H2,1-3H3 |
InChI Key |
ROALEWIGICLJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCC(C=C1)(C)OO)C |
Origin of Product |
United States |
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